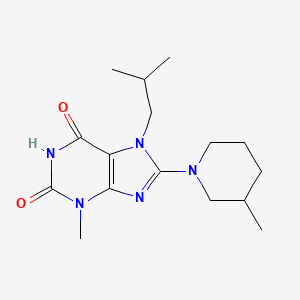

7-isobutyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-isobutyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a purine derivative that has been extensively studied for its biochemical and physiological effects. It is a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs by IBMX leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulate a variety of cellular processes.

Aplicaciones Científicas De Investigación

Purine Alkaloids and Their Applications

- A study isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, which showed weak cytotoxicity towards human cancer cell lines (Qi, Zhang, & Huang, 2008).

Applications in Neuropharmacology

- Research into 8-aminoalkyl derivatives of purine-2,6-dione, with modifications including arylalkyl, allyl, or propynyl substituents, identified compounds with potential psychotropic activity, influencing serotonin receptors and displaying antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Chemical Properties and Reactions

- A study on purine-6,8-diones examined their ionization and methylation reactions, providing insights into the physical properties and chemical behavior of compounds in this class (Rahat, Bergmann, & Tamir, 1974).

Molecular and Structural Analysis

- Investigations into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, provided insights into the molecular and structural aspects of these compounds (Latosinska et al., 2014).

Analgesic Properties

- New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory effects, suggesting potential as new classes of analgesic agents (Zygmunt et al., 2015).

Tyrosinase Inhibition

- A study on phthalimide derivatives, including isoindoline-1,3-dione derivatives, showed potential in tyrosinase inhibition, which is relevant in dermatological applications (Then et al., 2018).

Propiedades

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-10(2)8-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-6-11(3)9-20/h10-11H,5-9H2,1-4H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOZYVQWHLVYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)

![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)

![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)

![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)